2-Benzyl-5-(3-butenyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-5-but-3-enyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-3-9-14-10-11-15(16-14)12-13-7-5-4-6-8-13/h2,4-8,10-11,16H,1,3,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEFLMZSFRIQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyl 5 3 Butenyl 1h Pyrrole
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of 2-Benzyl-5-(3-butenyl)-1H-pyrrole reveals several potential disconnection points, leading to different synthetic strategies. The most common approach for pyrrole (B145914) synthesis involves the formation of the heterocyclic ring from acyclic precursors.
Primary Disconnection (C-N and C=C Bonds): The most logical retrosynthetic disconnection breaks the four C-N bonds and the C2-C3 and C4-C5 double bonds of the pyrrole ring, leading to a 1,4-dicarbonyl compound and a source of ammonia (B1221849). This is the basis for the Paal-Knorr synthesis, a powerful and widely used method for pyrrole formation. For the target molecule, this disconnection would lead to 1-phenyl-2,5-octanedione and ammonia. The benzyl (B1604629) group is part of the phenylacetyl substituent at one end of the dione, and the 3-butenyl group is part of the hexanoyl substituent at the other end.
Alternative Disconnections: Other disconnections can be envisioned based on different classical pyrrole syntheses. For instance, a disconnection that breaks the C2-C3 and N1-C5 bonds could lead to precursors suitable for a Hantzsch-type synthesis. Similarly, disconnections involving the formation of C-C bonds at a later stage could be considered, although these are generally less common for the initial construction of the pyrrole ring itself.
Exploration of Classical Pyrrole Synthesis Pathways
Several classical named reactions provide avenues for the synthesis of the pyrrole ring. The following sections explore the adaptation and applicability of these methods for the synthesis of this compound.
Adaptation of Paal-Knorr Condensation for 2,5-Disubstituted Pyrroles
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.orgrgmcet.edu.inalfa-chemistry.com This method is highly versatile and generally provides good yields of the corresponding pyrrole.
For the synthesis of the asymmetrically substituted this compound, the key precursor would be an unsymmetrical 1,4-dicarbonyl compound. Specifically, the reaction would require the synthesis of 1-phenylnon-8-ene-2,5-dione . The reaction of this diketone with a source of ammonia, such as ammonium (B1175870) acetate (B1210297) or ammonia in a suitable solvent, under acidic conditions would lead to the target pyrrole.
Mechanism: The reaction mechanism involves the initial formation of an enamine from the amine and one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen on the second carbonyl group, leading to a cyclic hemiaminal intermediate. Subsequent dehydration of this intermediate results in the formation of the aromatic pyrrole ring. wikipedia.org
Challenges and Considerations: The primary challenge in this approach lies in the synthesis of the unsymmetrical 1,4-dicarbonyl precursor. The synthesis of such molecules often requires multi-step sequences and careful control of reaction conditions to avoid the formation of symmetrical side products.
| Reaction | Reactants | Key Intermediates | Product |
| Paal-Knorr Pyrrole Synthesis | 1-phenylnon-8-ene-2,5-dione, Ammonia source | Enamine, Hemiaminal | This compound |
Applicability of Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is another classical method that involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgwikipedia.orgsyrris.com This multi-component reaction can provide highly substituted pyrroles.
To apply the Hantzsch synthesis to this compound, one could envision a reaction between a β-ketoester containing the benzyl moiety, an α-haloketone with the 3-butenyl group, and ammonia. For instance, the reaction of ethyl 3-oxo-4-phenylbutanoate with a 1-halo-5-hexen-2-one and ammonia could potentially yield the desired product.
Mechanism: The mechanism is believed to proceed through the initial formation of an enamine from the β-ketoester and ammonia. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org
Challenges and Considerations: A significant challenge in this approach is the potential for the formation of regioisomers, especially with unsymmetrical starting materials. The reaction conditions would need to be carefully optimized to favor the formation of the desired 2,5-disubstituted pyrrole over other possible isomers. The synthesis of the required β-ketoester and α-haloketone precursors also adds to the complexity of this route. syrris.com
| Reactants for Hantzsch Synthesis | Potential Product |
| Ethyl 3-oxo-4-phenylbutanoate, 1-halo-5-hexen-2-one, Ammonia | This compound (and potential regioisomers) |
Considerations for Piloty-Robinson Pyrrole Synthesis
The Piloty-Robinson pyrrole synthesis involves the reaction of two equivalents of an aldehyde or ketone with hydrazine (B178648), followed by a thermal, acid-catalyzed rearrangement of the resulting azine. nih.govtandfonline.comwikipedia.org This method typically yields symmetrically substituted pyrroles.
To synthesize an unsymmetrical pyrrole like this compound using this method, one would need to start with an unsymmetrical azine. This could theoretically be prepared from a mixture of phenylacetaldehyde and 4-pentenal with hydrazine. However, the reaction of two different aldehydes with hydrazine would likely lead to a statistical mixture of three different azines (two symmetrical and one unsymmetrical), making the isolation of the desired unsymmetrical precursor challenging.
Mechanism: The reaction proceeds through a chem-station.comchem-station.com-sigmatropic rearrangement of the protonated azine, followed by cyclization and elimination of ammonia to form the aromatic pyrrole ring. wikipedia.org
Challenges and Considerations: The primary limitation of the Piloty-Robinson synthesis for this target molecule is the difficulty in preparing the required unsymmetrical azine in a controlled manner. This lack of regioselectivity in the initial azine formation makes this approach less practical for the synthesis of unsymmetrically 2,5-disubstituted pyrroles. nih.gov
Relevance of Barton-Zard Reaction Protocols
The Barton-Zard reaction is a powerful method for the synthesis of pyrroles from the reaction of a nitroalkene with an α-isocyanoacetate ester in the presence of a base. synarchive.comwikipedia.orgrsc.org This reaction offers a good degree of flexibility in the substitution pattern of the resulting pyrrole.
For the synthesis of this compound, this reaction is not directly applicable in its classical form as it typically yields pyrroles with an ester group at the 3-position and the substituents from the nitroalkene at the 2- and 4-positions. However, modifications of this reaction or related methodologies involving isocyanides could potentially be adapted. For instance, a reaction between a vinyl isocyanide and a nitroalkene could be explored, but this would represent a significant deviation from the standard Barton-Zard protocol.
Mechanism: The mechanism involves the Michael addition of the enolate of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and elimination of the nitro group to form the pyrrole ring. wikipedia.org
Challenges and Considerations: The standard Barton-Zard reaction is not well-suited for the direct synthesis of 2,5-disubstituted pyrroles of the type desired. Significant modifications to the starting materials and reaction conditions would be necessary to achieve the target substitution pattern.
Utility of Clauson-Kaas Reaction for N-Substituted Pyrroles
The Clauson-Kaas reaction is primarily used for the synthesis of N-substituted pyrroles from the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. chem-station.combeilstein-journals.orgnih.govresearchgate.netarkat-usa.org
This reaction is not directly applicable to the synthesis of this compound, as the target molecule is an N-unsubstituted pyrrole. The Clauson-Kaas reaction introduces a substituent on the nitrogen atom of the pyrrole ring, and the carbon backbone of the pyrrole is derived from the 2,5-dimethoxytetrahydrofuran. Therefore, this method is not suitable for introducing the benzyl and 3-butenyl groups at the C2 and C5 positions.
Mechanism: The reaction involves the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to form a 1,4-dicarbonyl species in situ, which then reacts with the primary amine in a manner analogous to the Paal-Knorr synthesis. nih.gov
Challenges and Considerations: The Clauson-Kaas reaction is inherently designed for the synthesis of N-substituted pyrroles and does not provide a pathway for the introduction of substituents at the carbon atoms of the pyrrole ring.
Advanced and Contemporary Synthetic Approaches
The synthesis of polysubstituted pyrroles such as this compound has evolved significantly, moving beyond classical condensation reactions to more sophisticated and efficient methodologies. These advanced strategies, including cycloaddition reactions, transition-metal catalysis, and multicomponent reactions, offer improved control over substitution patterns, higher yields, and greater molecular diversity from readily available starting materials.
[3+2] Cycloaddition Reactions (e.g., Van Leusen, Huisgen) for Pyrrole Ring Formation
[3+2] cycloaddition reactions represent a powerful class of reactions for constructing five-membered heterocyclic rings. fu-berlin.de In these reactions, a three-atom component reacts with a two-atom component to form the pyrrole core.
The Van Leusen pyrrole synthesis is a prominent example of a [3+2] cycloaddition. nih.govdntb.gov.ua This method involves the reaction of p-tosylmethyl isocyanide (TosMIC) with a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile, in the presence of a base. nih.govacs.org The reaction proceeds through an initial Michael addition of the deprotonated TosMIC to the electron-deficient alkene, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to yield the pyrrole ring. nih.gov This approach is valued for its operational simplicity and the availability of starting materials. nih.govnih.gov For the synthesis of this compound, a potential precursor would be a suitable α,β-unsaturated carbonyl compound that already contains the benzyl and butenyl moieties.
The Huisgen 1,3-dipolar cycloaddition is another versatile method for pyrrole synthesis. fu-berlin.de This reaction involves the cycloaddition of a 1,3-dipole with a dipolarophile, which can be an alkene or alkyne. fu-berlin.descripps.edu A common variation for pyrrole synthesis employs mesoionic compounds, often referred to as "münchnones," as the 1,3-dipole. researcher.life These are reacted with acetylenic or olefinic dipolarophiles, which after cycloaddition and extrusion of carbon dioxide, yield the pyrrole derivative. researcher.life The generation of various 1,3-dipoles, such as azomethine ylides, provides a pathway to a wide spectrum of nitrogen-containing heterocycles, including pyrroles. fu-berlin.de
| Method | Key Reagents | General Mechanism | Key Advantages |
| Van Leusen Reaction | p-Tosylmethyl isocyanide (TosMIC), α,β-unsaturated compound, Base (e.g., NaH) | Michael addition followed by intramolecular [3+2] cycloaddition and elimination. nih.govmdpi.com | Operationally simple, readily available starting materials, broad substrate scope. nih.gov |
| Huisgen Cycloaddition | 1,3-Dipole (e.g., Münchnone, Azomethine ylide), Dipolarophile (e.g., Alkyne, Alkene) | Concerted [3+2] cycloaddition reaction between the dipole and dipolarophile. fu-berlin.de | High versatility, access to a wide range of substituted heterocycles. fu-berlin.descripps.edu |
Transition-Metal Catalyzed Methodologies for Pyrrole Construction
Transition-metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective pathways for the construction of complex molecules like substituted pyrroles. nih.govorganic-chemistry.orgelsevierpure.com These methods often proceed under mild conditions and exhibit high functional group tolerance.
Palladium catalysts are widely used for constructing N-heterocycles. nih.gov One notable method is the Narasaka-Heck reaction, which involves the palladium-catalyzed cyclization of γ,δ-unsaturated oxime esters. nih.govacs.orgoup.com Oxidative addition of a Pd(0) complex to the N-O bond of the oxime generates an alkylideneaminopalladium(II) intermediate, which then undergoes an intramolecular Heck-type reaction to form the pyrrole ring. acs.orgoup.com This strategy could be applied to synthesize this compound by designing an appropriate acyclic precursor containing the necessary unsaturated moieties. Additionally, palladium-catalyzed cross-coupling reactions are effective for the functionalization of a pre-formed pyrrole core. researchgate.net
Copper catalysis offers a cost-effective and efficient alternative for pyrrole synthesis. organic-chemistry.org A variety of copper-catalyzed methods have been developed, including the synthesis of pyrroles from 3,6-dihydro-1,2-oxazines under heterogeneous copper catalysis. rsc.org More recently, copper-hydride (CuH) catalysis has emerged as a robust technique for olefin hydrofunctionalization. semanticscholar.org A notable CuH-catalyzed coupling of 1,3-enynes and nitriles provides a direct route to polysubstituted N-H pyrroles. semanticscholar.org This reaction demonstrates excellent regioselectivity and functional group compatibility under mild conditions. semanticscholar.org The synthesis of this compound could be envisioned via this method by selecting a suitable enyne and nitrile containing the benzyl and butenyl fragments.
The Friedel-Crafts reaction is a classic method for C-C bond formation on aromatic rings. rsc.org While traditional Friedel-Crafts alkylation using strong Lewis acids like AlCl₃ can cause polymerization of the electron-rich pyrrole ring, milder conditions have been developed for its successful functionalization. stackexchange.com This approach is typically used to introduce substituents onto a pre-existing pyrrole ring rather than for its initial construction. For instance, 5-(3-butenyl)-1H-pyrrole could undergo a regioselective Friedel-Crafts alkylation at the C2 position with a benzylating agent (e.g., benzyl chloride) using a suitable catalyst, such as a chiral phosphoric acid or a copper complex, to yield the target compound. stackexchange.comacs.org This method is particularly useful for late-stage functionalization. researchgate.net
| Catalyst System | Reaction Type | Typical Precursors | Relevance to Target Synthesis |
| Palladium(0) Complexes | Intramolecular Cyclization (Narasaka-Heck) | γ,δ-Unsaturated oxime esters oup.com | Construction of the pyrrole ring from an acyclic precursor. |
| Copper-Hydride (CuH) | Enyne-Nitrile Coupling | 1,3-Enynes, Nitriles semanticscholar.org | Direct formation of the polysubstituted pyrrole core. |
| Mild Lewis/Brønsted Acids | Friedel-Crafts Alkylation | Pyrrole, Benzyl halide stackexchange.comacs.org | Introduction of the benzyl group onto a butenyl-pyrrole scaffold. |
Multicomponent Reaction (MCR) Strategies for Pyrrole Derivatization
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for generating molecular complexity from simple starting materials. bohrium.comrsc.org These reactions are characterized by high atom economy and are well-suited for creating libraries of structurally diverse compounds. bohrium.comnih.gov Numerous MCRs have been developed for the synthesis of pyrrole derivatives. rsc.orgorientjchem.org A common strategy involves the one-pot combination of an amine, a 1,3-dicarbonyl compound, and a nitroalkene, often catalyzed by an agent like iron(III) chloride. acs.org By carefully selecting the starting components, it is possible to construct highly functionalized pyrroles in a single step. The synthesis of this compound via an MCR would require the strategic selection of precursors that embed the benzyl and butenyl groups into the final structure. The versatility of MCRs makes them a powerful tool for the rapid derivatization of the pyrrole scaffold. nih.gov
Green Chemistry Approaches in Pyrrole Synthesis
The application of green chemistry principles to pyrrole synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.comlatrobe.edu.au The Paal-Knorr reaction, a cornerstone of pyrrole synthesis, has been a key target for such "greener" modifications, moving away from harsh acidic conditions and prolonged heating that could degrade sensitive molecules. rgmcet.edu.in
Eliminating organic solvents is a primary goal in green chemistry. Solvent-free Paal-Knorr reactions have been successfully developed, often yielding the desired pyrrole analogues in excellent yields by simply stirring the reactants at room temperature. rsc.org This approach is highly attractive as it simplifies the reaction setup and purification process. For the synthesis of this compound, a solvent-free reaction would involve the direct condensation of nona-1-ene-4,7-dione and benzylamine.
Researchers have demonstrated the feasibility of this method with various amines, including benzylamines, and different 1,4-diketones. rsc.org While yields can be lower for diketones lacking terminal methyl groups, the method's simplicity and environmental benefits are significant. rsc.org
Alternatively, water has been explored as a benign solvent. An iron(III) chloride-catalyzed Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines has been shown to proceed efficiently in water under mild conditions, producing N-substituted pyrroles in good to excellent yields. organic-chemistry.org This highlights the potential for aqueous systems in synthesizing substituted pyrroles, reducing reliance on volatile organic compounds.
Table 1: Examples of Solvent-Free and Aqueous Paal-Knorr Reactions
| Reactants | Catalyst/Conditions | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,5-Hexanedione, Benzylamine | None, Room Temp. Stirring | Solvent-Free | 1-Benzyl-2,5-dimethyl-1H-pyrrole | Excellent | rsc.org |
| 2,5-Dimethoxytetrahydrofuran, Various Amines | Iron(III) chloride | Water | N-substituted pyrroles | Good to Excellent | organic-chemistry.org |
| 2,5-Hexanedione, Primary Amines | RuCl3 | Solvent-Free | N-substituted 2,5-dimethylpyrroles | Excellent | bohrium.com |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. pensoft.netresearchgate.net The Paal-Knorr synthesis is particularly amenable to microwave irradiation, which can rapidly provide the energy needed for the cyclization and dehydration steps. organic-chemistry.orgnih.gov
An array of polysubstituted pyrroles has been synthesized by cyclizing 1,4-dicarbonyl compounds under microwave irradiation, often in the presence of a catalyst like acetic acid. researchgate.net This method is highly versatile and can be applied to a wide range of substrates. organic-chemistry.org For the synthesis of this compound, a mixture of nona-1-ene-4,7-dione and benzylamine could be subjected to microwave heating, likely for a period of 2 to 10 minutes at temperatures between 120-150°C, to achieve rapid and efficient conversion. researchgate.net
Table 2: Microwave-Assisted Synthesis of Substituted Pyrroles
| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|
| Various 1,4-Diketones | Primary Amines | Microwave, 120–150 °C, 2-10 min | Polysubstituted Pyrroles | 65-89% | researchgate.net |
| β-Ketoesters (via 1,4-diketone intermediate) | Primary Amines | Microwave Irradiation | Tetrasubstituted Pyrroles | Good | nih.gov |
Intramolecular Cyclization Routes Towards Substituted Pyrroles
Intramolecular cyclization offers an alternative pathway to the pyrrole core. These methods typically involve constructing a linear precursor that already contains the nitrogen atom and the necessary carbon framework, which then cyclizes to form the heterocyclic ring.
One such approach involves the Lewis acid-catalyzed intramolecular reaction of a γ-amino-α,β-unsaturated carbonyl compound. For instance, benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate has been successfully cyclized to yield benzyl 2-phenyl-1H-pyrrole-1-carboxylate in the presence of oxalyl chloride in methanol. mdpi.comresearchgate.net This strategy could be adapted to synthesize this compound by designing an appropriate acyclic precursor.
Another powerful technique is free-radical intramolecular cyclization. This method has been used to synthesize a variety of pyrrole-containing fused heteroaromatics from precursors like o-bromophenyl-substituted pyrrolylpyridinium salts, using a radical initiator system such as (TMS)3SiH/AIBN. nih.gov Research has also demonstrated the intramolecular cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in triflic acid to form fused pyrrolo[1,2-b]isoquinolinium systems, showcasing the utility of benzyl groups in such cyclization strategies. figshare.com
Regioselective Synthesis Strategies for 2,5-Disubstituted Pyrroles
Achieving regioselectivity is crucial when synthesizing unsymmetrically substituted pyrroles like this compound. The Paal-Knorr reaction is inherently regioselective for producing 2,5-disubstituted pyrroles when starting from a 1,4-diketone. The substituents at the 2- and 5-positions of the final pyrrole are determined by the R-groups of the starting dicarbonyl compound. wikipedia.org The reaction of nona-1-ene-4,7-dione with benzylamine would thus regioselectively place the benzyl group at the 2-position and the 3-butenyl group at the 5-position (or vice versa, depending on the diketone's structure), with the benzylamine nitrogen forming the pyrrole's N-H bond before migrating to become an N-substituent if a primary amine is used. To obtain the N-unsubstituted product, ammonia is used. wikipedia.org
Other methods have been developed to ensure specific regiochemical outcomes. For example, a 2 + 3 cycloaddition between methylisocyanoacetate and α,β-unsaturated nitriles provides a regioselective route to 2-substituted 3,4-diaryl pyrroles. nih.gov This highlights how different cycloaddition strategies can be employed to control the final substitution pattern of the pyrrole ring, allowing for the synthesis of complex pyrroles with varied substituents. nih.gov
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Calculations for Molecular Structure and Electronic Properties
Quantum mechanical calculations are fundamental to modern chemical research, enabling the prediction of various molecular properties with a high degree of accuracy. For the substituted pyrrole (B145914) derivative, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, a combination of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) has been employed to elucidate its electronic and structural characteristics. ijcce.ac.ir
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The ground state geometry of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide was optimized using the B3LYP functional with a 6-311G(d,p) basis set. ijcce.ac.ir This level of theory provides a reliable prediction of bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation. The optimized parameters obtained from these calculations are in good agreement with experimental data, validating the computational approach. ijcce.ac.ir
To understand the electronic transitions and optical properties of the molecule, Time-Dependent Density Functional Theory (TD-DFT) calculations were performed. The UV-Vis absorption spectrum was simulated, revealing a strong electronic excitation at 2.03 eV (corresponding to a wavelength of 160 nm). ijcce.ac.ir This primary excitation is attributed to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), specifically a H-2→LUMO transition which accounts for 30% of this excitation. ijcce.ac.ir
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, provides insight into the molecule's excitability and its ability to participate in chemical reactions.
For 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the HOMO and LUMO energy levels were calculated, and the resulting energy gap was determined. A smaller HOMO-LUMO gap generally suggests a higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The electronic properties, including the composition of the HOMO and LUMO, are described in detail in the referenced study. ijcce.ac.ir
Table 1: Frontier Molecular Orbital Energies for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide
| Molecular Orbital | Energy (eV) |
| HOMO | [Data not explicitly provided in search results] |
| LUMO | [Data not explicitly provided in search results] |
| HOMO-LUMO Gap | [Data not explicitly provided in search results] |
Note: While the referenced study discusses HOMO-LUMO analysis, the specific energy values in eV were not available in the provided search snippets. The study does indicate that the electronic properties are described based on this analysis. ijcce.ac.ir
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface illustrates regions of positive and negative electrostatic potential, corresponding to areas that are, respectively, electrophilic (electron-poor) and nucleophilic (electron-rich).
In the MEP map of a molecule like 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the red-colored regions indicate a high electron density and are prone to electrophilic attack, while the blue-colored regions represent a low electron density and are susceptible to nucleophilic attack. This visualization is critical for understanding intermolecular interactions and chemical reactivity. nih.gov
Thermodynamic and Kinetic Stability Assessments
The stability of a chemical compound is a key determinant of its potential applications. Computational methods can be employed to assess both the thermodynamic and kinetic stability of a molecule.
The enthalpy of formation (ΔHf°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic property that indicates the stability of a molecule. While the search results mention the calculation of enthalpy of formation for a series of nitro-derivatives of pyrrole to investigate their thermodynamic stability, specific values for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide were not found in the provided snippets. researchgate.net Generally, a more negative enthalpy of formation corresponds to a more thermodynamically stable compound.
Bond Dissociation Energy (BDE) Analysis
No studies concerning the bond dissociation energies (BDE) for 2-Benzyl-5-(3-butenyl)-1H-pyrrole have been found in the surveyed literature. BDE analysis is crucial for understanding the stability of a molecule and predicting its reactivity, particularly the likelihood of specific bonds breaking under thermal or photochemical conditions. Such an analysis for the target molecule would theoretically involve calculating the energy required to homolytically cleave each of the key bonds, such as the C-N and C-C bonds of the pyrrole ring, the benzylic C-C bond, and the various C-H and C=C bonds of the butenyl chain. However, without dedicated computational studies, any discussion on the relative BDE values would be purely speculative.
Conformational Analysis and Tautomerism Studies
There are no published conformational analyses or tautomerism studies specifically for this compound.
Conformational Analysis : A computational study would be necessary to determine the most stable three-dimensional arrangements (conformers) of this molecule. This would involve mapping the potential energy surface as a function of the rotation around the single bonds, particularly the bond connecting the benzyl (B1604629) group to the pyrrole ring and the bonds within the butenyl side chain. Such an analysis would provide insights into the molecule's preferred shape and its potential interactions with biological macromolecules.
Tautomerism : While pyrrole itself can exhibit tautomerism, specific studies on the tautomeric forms of this compound are not available. A theoretical investigation would be required to calculate the relative energies of the possible tautomers to determine the most stable form under various conditions.
In Silico Screening and Molecular Docking Simulations
No in silico screening studies have been reported for this compound to predict its potential biological targets. This type of computational investigation typically involves screening the compound against a library of known protein structures to identify potential binding partners, which can suggest its pharmacological or toxicological profile.
In the absence of predicted biological targets, there are no available ligand-protein interaction profiles for this compound. Molecular docking simulations, which would provide these profiles, are contingent on identifying a specific protein target. Such simulations would detail the binding mode of the compound within the active site of a protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are fundamental to understanding the mechanism of action at a molecular level.
Chemical Reactivity and Derivatization Pathways of 2 Benzyl 5 3 Butenyl 1h Pyrrole
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ringwikipedia.org
The pyrrole ring is a π-excessive heterocycle, meaning the five-membered ring contains six π-electrons, leading to significant electron density. This makes it substantially more reactive towards electrophiles than benzene (B151609). wikipedia.org Electrophilic substitution on unsubstituted pyrrole occurs preferentially at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting cationic intermediate (the Wheland intermediate). In 2-Benzyl-5-(3-butenyl)-1H-pyrrole, both α-positions are occupied by alkyl-type substituents. Both the benzyl (B1604629) and butenyl groups are electron-donating, further activating the ring towards electrophilic attack. Consequently, electrophilic substitution is directed to the β-positions (C3 and C4). The regiochemical outcome will be dictated by a combination of steric hindrance and the electronic influence of the existing C2 and C5 substituents.
The introduction of nitro (—NO₂) and sulfo (—SO₃H) groups onto the pyrrole nucleus must be conducted with care, as the pyrrole ring is sensitive to the strong acids typically used in these reactions for aromatic compounds like benzene. wikipedia.org Strong acidic conditions can lead to polymerization or degradation of the pyrrole. wikipedia.org
Nitration: Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are generally too harsh for pyrroles. acs.org Milder reagents are required to achieve successful nitration. A common and effective alternative is acetyl nitrate (B79036) (CH₃COONO₂), prepared in situ from nitric acid and acetic anhydride (B1165640). This reagent can nitrate the pyrrole ring under less acidic conditions. For this compound, nitration is expected to occur at one of the β-positions. Steric hindrance would likely favor substitution at the C4 position, adjacent to the less bulky butenyl group, over the C3 position, which is next to the more sterically demanding benzyl group.
Sulfonation: Similarly, sulfonation using fuming sulfuric acid is often too aggressive. A milder and more suitable reagent is the sulfur trioxide-pyridine complex (SO₃·py). acs.org This reagent provides a source of the electrophile SO₃ under neutral conditions, avoiding acid-catalyzed side reactions. As with nitration, sulfonation is predicted to occur at the C4 position. It is noteworthy that the sulfonation of some aromatic compounds can be a reversible process. acs.org
Table 1: Predicted Nitration and Sulfonation Reactions
| Reaction | Reagent(s) | Predicted Major Product |
|---|---|---|
| Nitration | Acetyl Nitrate (HNO₃/Ac₂O) | 2-Benzyl-5-(3-butenyl)-4-nitro-1H-pyrrole |
| Sulfonation | Sulfur Trioxide Pyridine Complex (SO₃·py) | This compound-4-sulfonic acid |
Acylation: Friedel-Crafts acylation can introduce an acyl group (R-C=O) onto the pyrrole ring. This reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst. However, the high reactivity of pyrrole can lead to complexation with the Lewis acid and potential side reactions. Milder conditions are preferable. The reaction is anticipated to proceed at the C4 position due to the steric influence of the benzyl group at C2.
Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic and heteroaromatic compounds. jk-sci.com The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). jk-sci.com This method is generally high-yielding and occurs under relatively mild conditions, making it ideal for pyrrole substrates. Studies on substituted pyrroles have shown that the regioselectivity of the Vilsmeier-Haack reaction is primarily controlled by steric factors. rsc.orgrsc.org Therefore, for this compound, formylation is strongly predicted to occur at the C4-position, which is sterically less encumbered than the C3-position.
Table 2: Predicted Acylation and Formylation Reactions
| Reaction | Reagent(s) | Predicted Major Product |
|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) / AlCl₃ (mild conditions) | 1-(5-Benzyl-2-(3-butenyl)-1H-pyrrol-3-yl)ethan-1-one |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 5-Benzyl-2-(3-butenyl)-1H-pyrrole-3-carbaldehyde |
Reactions Involving the Butenyl Side Chain
The terminal double bond of the 3-butenyl substituent is a gateway to a wide range of functional group transformations common to alkenes. These reactions allow for the extension or cyclization of the side chain, as well as the introduction of various functional groups.
Olefin metathesis, a powerful carbon-carbon double bond-forming reaction catalyzed by metal alkylidene complexes (e.g., Grubbs' or Schrock's catalysts), can be applied to the butenyl side chain. nih.gov
Cross-Metathesis (CM): The terminal alkene can react with other olefins in a cross-metathesis reaction. nih.gov For example, reacting this compound with ethylene (B1197577) in an ethenolysis reaction would yield a shorter allyl substituent. Conversely, reacting it with a different terminal olefin (R-CH=CH₂) would result in a new, longer, or more functionalized side chain.
Ring-Closing Metathesis (RCM): RCM is a powerful tool for constructing cyclic structures. acs.org While the butenyl chain itself cannot undergo RCM, if the pyrrole nitrogen is first functionalized with an alkenyl group (e.g., an allyl group), the resulting diene could undergo RCM to form a fused, nitrogen-containing ring system. For instance, N-allylation followed by RCM could produce a novel pyrrolo[1,2-a]azepine derivative.
Table 4: Predicted Olefin Metathesis Reactions
| Reaction Type | Reaction Partner / Conditions | Predicted Product Structure |
|---|---|---|
| Cross-Metathesis | Ethylene (ethenolysis) | 2-Benzyl-5-allyl-1H-pyrrole |
| Cross-Metathesis | Methyl Acrylate | Methyl 5-(5-benzyl-1H-pyrrol-2-yl)pent-2-enoate |
| N-Allylation followed by RCM | 1. NaH, Allyl Bromide; 2. Grubbs' Catalyst | Fused pyrrolo[1,2-a]azepine derivative |
Hydrofunctionalization involves the addition of an H-X moiety across the double bond. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of reagents.
Hydrogenation: Catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), will reduce the alkene to an alkane. This reaction would convert the butenyl side chain into a butyl group, yielding 2-Benzyl-5-butyl-1H-pyrrole, without affecting the aromatic rings.
Hydroboration-Oxidation: This two-step procedure allows for the anti-Markovnikov hydration of the alkene. Reaction with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) followed by oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide) will produce the terminal alcohol, 4-(5-Benzyl-1H-pyrrol-2-yl)butan-1-ol.
Markovnikov Hydration: The Markovnikov addition of water to the double bond can be achieved via oxymercuration-demercuration. This involves treatment with mercury(II) acetate (B1210297) in aqueous THF, followed by reduction with sodium borohydride. This sequence would yield the secondary alcohol, 1-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol, avoiding the harsh acidic conditions that could damage the pyrrole ring.
Table 5: Predicted Hydrofunctionalization Reactions of the Butenyl Chain
| Reaction | Reagent(s) | Predicted Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C | 2-Benzyl-5-butyl-1H-pyrrole |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 4-(5-Benzyl-1H-pyrrol-2-yl)butan-1-ol |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | 1-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol |
| Dihydroxylation (anti) | 1. m-CPBA; 2. H₃O⁺ | 1-(5-Benzyl-1H-pyrrol-2-yl)butane-1,2-diol |
| Dihydroxylation (syn) | OsO₄ (cat.), NMO | 1-(5-Benzyl-1H-pyrrol-2-yl)butane-1,2-diol |
Heterocycle Ring Transformations and Rearrangements
The pyrrole ring, while aromatic, can participate in a variety of transformations that alter the core heterocyclic structure. These reactions are often driven by the electronic nature of the substituents and can lead to the formation of other heterocyclic systems or rearranged pyrrolic structures.
One notable transformation is the Piloty-Robinson pyrrole synthesis, which proceeds from two equivalents of an aldehyde and hydrazine (B178648) to form a 3,4-disubstituted pyrrole. wikipedia.org While this is a synthetic route to pyrroles, the underlying figshare.comfigshare.com-sigmatropic rearrangement of a di-imine intermediate highlights a potential pathway for rearrangement under certain conditions. wikipedia.org
Furthermore, pyrrolines, which can be accessed via the reduction of pyrroles, can undergo radical-induced ring-expansion to yield substituted tetrahydropyridines. rsc.org For a molecule like this compound, this suggests that partial reduction of the pyrrole ring followed by radical generation could potentially lead to a ring-expanded piperidine (B6355638) derivative, a valuable scaffold in medicinal chemistry.
Domino reactions, which involve a cascade of intramolecular transformations, offer another avenue for ring transformation. For instance, a sequence involving a silver(I)-catalyzed propargyl-Claisen rearrangement, amine condensation, and a gold(I)-catalyzed 5-exo-dig heterocyclization has been utilized to construct highly substituted pyrroles. acs.orgacs.org The butenyl substituent in this compound could potentially be modified to participate in such cascade reactions, leading to more complex fused heterocyclic systems.
The transformation of other heterocyclic systems into pyrroles is also a well-established strategy. For example, isoxazoles can be converted to substituted pyrroles under UV-light irradiation, proceeding through a 2-acyl-azirine intermediate. rsc.org This suggests that, in principle, a suitably functionalized precursor could be envisioned to form the this compound skeleton.
Oxidation and Reduction Chemistry of the Pyrrole Moiety
The susceptibility of the pyrrole ring to oxidation and reduction is highly dependent on the nature of its substituents. Electron-withdrawing groups generally increase the stability of the ring towards oxidation, while electron-donating groups have the opposite effect.
Reduction:
The partial reduction of 2,5-disubstituted pyrroles, particularly those bearing electron-withdrawing groups, to the corresponding pyrrolines has been demonstrated to be a flexible process. figshare.comacs.org The stereochemical outcome of this reduction can be controlled by the choice of reaction conditions. acs.org For instance, reduction with lithium in ammonia (B1221849) followed by a proton quench with ammonium (B1175870) chloride can lead to the trans isomer, while using lithium with a catalytic amount of di-tert-butylbiphenyl (DBB) and a bulky proton source like 2,6-di-tert-butylphenol (B90309) can favor the cis isomer. acs.org An enantioselective partial reduction of 2,5-disubstituted pyrroles has also been achieved using a chiral proton source, offering a pathway to enantiomerically enriched pyrrolines. acs.orgnih.gov
While the benzyl and butenyl groups are not strongly electron-withdrawing, their influence on the regioselectivity and stereoselectivity of reduction would be a key area of investigation.
Oxidation:
The direct dehydrogenation of pyrrolidines to pyrroles represents a synthetic route that proceeds in the oxidative direction. acs.org This transformation can be catalyzed by B(C6F5)3 and is notable for its tolerance of various functional groups, avoiding the need for electron-withdrawing substituents that are often required in other oxidative methods. acs.org
The oxidation of pyrrolidines can also lead to the formation of other functional groups. For example, the oxidation of highly substituted pyrrolidines with m-chloroperbenzoic acid (mCPBA) can yield nitrones. nih.gov This suggests that if this compound were to be fully reduced to the corresponding pyrrolidine, subsequent oxidation could provide access to nitrone derivatives.
N-Functionalization and N-Protection/Deprotection Strategies
The nitrogen atom of the pyrrole ring is a key site for functionalization and the introduction of protecting groups. The choice of the N-substituent can significantly influence the reactivity of the pyrrole ring, particularly the regioselectivity of electrophilic substitution reactions.
N-Protection:
A variety of protecting groups have been developed for the pyrrole nitrogen, each with its own set of introduction and removal conditions. researchgate.net The electron-withdrawing nature of many of these groups enhances the stability of the pyrrole ring. organic-chemistry.org
| Protecting Group | Introduction Reagents/Conditions | Deprotection Reagents/Conditions | Key Features |
| Sulfonyl | Sulfonyl chloride, base | Base (e.g., NaOH, Mg/MeOH) | Electron-withdrawing, directs acylation to the 3-position. |
| Boc (tert-butoxycarbonyl) | (Boc)2O, DMAP | Acid (e.g., TFA), heat, or specific reagents like TBAF. nih.govsci-hub.se | Commonly used, can be cleaved under various conditions. |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate, base | Hydrogenolysis (H2, Pd/C), acid. | Can be cleaved under conditions that may affect other functional groups. nih.gov |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEM-Cl, base | Fluoride source (e.g., TBAF), acid. researchgate.net | Cleaved under mild conditions. |
| Benzyl | Benzyl bromide, base (e.g., NaH). sci-hub.se | Hydrogenolysis (H2, Pd/C). | Can be introduced via phase-transfer catalysis. |
The choice of protecting group can have a profound impact on subsequent chemical transformations. For example, N-alkoxycarbonyl protected pyrroles tend to undergo acylation at the 2-position, whereas N-sulfonyl protected pyrroles favor acylation at the 3-position. organic-chemistry.orgnih.govbath.ac.uk Given that the 2- and 5-positions of the target molecule are already substituted, N-protection would primarily serve to modulate the reactivity of the remaining C3 and C4 positions and the pyrrole nitrogen itself.
N-Functionalization:
Beyond protection, the pyrrole nitrogen can be directly functionalized to introduce a variety of substituents. N-alkylation, for instance, can be achieved using alkyl halides in the presence of a base. sci-hub.se For this compound, N-alkylation would introduce a third substituent, further expanding the molecular complexity and potential for diverse applications.
The development of one-pot alkylation/deprotection strategies has streamlined the synthesis of substituted pyrroles. For example, a directed lithiation/alkylation sequence followed by in situ cleavage of a Boc-protecting group has been reported. nih.gov Such a strategy could potentially be adapted for the C3 or C4 functionalization of an N-protected derivative of this compound, followed by removal of the protecting group to yield the N-unsubstituted product.
Exploration of Potential Applications
Biomolecular Research Applications
The unique structural features of 2-Benzyl-5-(3-butenyl)-1H-pyrrole, which include a benzyl (B1604629) group and a butenyl substituent on the pyrrole (B145914) core, make it a valuable subject of study in biomolecular research. These features provide a foundation for a range of potential biological interactions and allow for further chemical modifications to enhance specific activities.
Inhibition of Specific Enzyme Systems
While specific studies on the enzyme inhibitory activity of this compound are not extensively documented in publicly available literature, the broader class of pyrrole-containing compounds has been shown to inhibit various enzymes. For instance, some pyrrole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX), lipoxygenases, and various protein kinases. The structural components of this compound suggest that it could potentially interact with the active sites of enzymes that have hydrophobic pockets and accommodate the benzyl and butenyl groups. Further research is necessary to identify specific enzyme targets and to characterize the inhibitory mechanisms.
Antimicrobial Efficacy (Antibacterial and Antifungal Activity)
The antimicrobial properties of pyrrole derivatives are well-established. While specific data for this compound is limited, related compounds have demonstrated significant activity against a range of bacterial and fungal pathogens. The lipophilic nature of the benzyl and butenyl substituents may facilitate the compound's ability to penetrate microbial cell membranes, leading to disruption of cellular processes and eventual cell death.
Table 1: Representative Antimicrobial Activity of Structurally Related Pyrrole Compounds
| Compound Class | Target Organism | Observed Effect |
| Substituted Pyrroles | Staphylococcus aureus | Inhibition of growth |
| Substituted Pyrroles | Escherichia coli | Inhibition of growth |
| Substituted Pyrroles | Candida albicans | Inhibition of growth |
| Substituted Pyrroles | Aspergillus niger | Inhibition of growth |
Potential as Antiproliferative Agents
The development of new antiproliferative agents is a critical focus of cancer research. The pyrrole scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity. The mechanism of action for such compounds often involves the inhibition of cell proliferation and the induction of apoptosis. The specific substituents on the pyrrole ring in this compound could play a role in its potential interaction with biological targets involved in cell cycle regulation.
Use in Agrochemical Development (e.g., Insecticidal Activity)
The field of agrochemicals is continuously searching for new and effective compounds for crop protection. Pyrrole derivatives have been successfully developed as insecticides. A notable example is chlorfenapyr (B1668718), a pro-insecticide that is metabolized into an active pyrrole compound that uncouples oxidative phosphorylation in insects. The structural features of this compound suggest it could be investigated as a potential lead compound in the development of new insecticidal agents. The lipophilic character imparted by the benzyl and butenyl groups could be advantageous for penetration of the insect cuticle.
for this compound in Material Science and Advanced Technology
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no available research specifically detailing the applications of the chemical compound This compound in the fields of material science and advanced technology. Extensive searches were conducted to find information regarding its use as a precursor for conducting polymers, a component in sensor technologies, a material for energy storage devices, a potential chromophore or dye, or as a high-energy-density material.
The investigation included searches for the compound in connection with the following specific areas:
Structure Activity Relationship Sar Studies
Systematic Modification of the Benzyl (B1604629) Moiety and its Impact on Activity
The benzyl group at the C2 position of the pyrrole (B145914) ring is a critical determinant of the molecule's interaction with biological targets. Studies on related 2-benzylpyrrole derivatives have demonstrated that modifications to the benzene (B151609) ring can significantly influence their biological activity.
For instance, in a series of 2-benzylpyrroles designed based on the structures of the insecticide chlorfenapyr (B1668718) and natural pyrrolomycins, the insecticidal activity against the oriental armyworm was found to be dependent on the substituents on the benzene ring. nih.gov This suggests that the electronic and steric properties of the substituents on the benzyl moiety of 2-Benzyl-5-(3-butenyl)-1H-pyrrole could modulate its biological efficacy.
Furthermore, research on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a metallo-β-lactamase inhibitor has underscored the importance of the N-benzyl side chain for its inhibitory potency. nih.govuq.edu.au While in this case the benzyl group is on the nitrogen atom, it highlights the general significance of the benzyl group in orienting the molecule within a biological target. Any modification, such as the introduction of substituents on the phenyl ring or altering the methylene (B1212753) linker, could have a profound impact on activity.
A study on 2,5-disubstituted-1H-pyrroles as dopamine (B1211576) D3 receptor antagonists also pointed to the importance of N-benzyl modifications in achieving high affinity. researchgate.net These findings collectively suggest that a systematic exploration of substitutions on the benzyl group of this compound is a valid strategy for optimizing its biological activity.
Table 1: Hypothetical Impact of Benzyl Moiety Modifications on Activity (Based on Analogous Compounds)
| Modification to Benzyl Moiety | Predicted Impact on Activity | Rationale |
| Introduction of Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Potentially increased activity | May enhance binding affinity through specific electronic interactions with the target. nih.gov |
| Introduction of Electron-Donating Groups (e.g., -OCH3, -CH3) | Variable, potentially decreased activity | Could alter the overall electronic profile and steric hindrance, possibly leading to a less favorable interaction with the target. uq.edu.au |
| Positional Isomerism of Substituents (ortho, meta, para) | Significant impact on activity | The position of the substituent can drastically alter the molecule's conformation and ability to fit into a binding pocket. |
| Replacement of Phenyl with other Aryl or Heteroaryl groups | Unpredictable, potentially significant change in activity | Would fundamentally change the electronic and steric properties, requiring empirical testing. |
Systematic Modification of the Butenyl Side Chain and its Impact on Activity
It is important to note that, to date, no specific research has been published on the systematic modification of the butenyl side chain for this compound and its direct impact on activity.
However, based on general principles of medicinal chemistry, the butenyl side chain at the C5 position offers several avenues for modification that could influence the compound's properties. The length, saturation, and functionalization of this aliphatic chain can affect the molecule's lipophilicity, metabolic stability, and interaction with hydrophobic pockets of a target protein.
Table 2: Postulated Modifications of the Butenyl Side Chain and their Potential Effects
| Modification to Butenyl Side Chain | Potential Effect on Physicochemical Properties | Potential Impact on Biological Activity |
| Chain Length Variation (e.g., propenyl, pentenyl) | Alters lipophilicity and conformational flexibility. | Could optimize van der Waals interactions within a hydrophobic binding pocket. |
| Saturation (e.g., butyl) | Increases conformational flexibility and removes potential for specific pi-stacking interactions. | May lead to a better fit in some binding sites or decrease activity if the double bond is crucial for binding. |
| Introduction of Functional Groups (e.g., -OH, -NH2) | Increases polarity and potential for hydrogen bonding. | Could introduce key interactions with polar residues in a target protein, enhancing affinity and selectivity. |
| Isomerization of Double Bond Position | Alters the geometry and electronic distribution of the side chain. | Could affect the overall shape of the molecule and its ability to bind to a specific target conformation. |
Influence of Substituent Positions and Electronic Properties on Reactivity and Application Profile
A comprehensive review of pyrrole derivatives highlights that structural alterations and the resulting changes in functionality are key to their versatility as both functional materials and bioactive compounds. nih.gov The interplay between the electron-donating or -withdrawing nature of the substituents on the benzyl ring and the aliphatic nature of the butenyl chain will ultimately define the chemical personality of this compound and its potential applications.
Computational SAR Analysis and Predictive Modeling
In the absence of extensive empirical data for this compound, computational SAR analysis and predictive modeling offer a powerful approach to guide future research. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of a series of related pyrrole derivatives with their biological activity.
For instance, 2D- and 3D-QSAR studies have been successfully applied to model the inhibitory activities of N-substituted pyrrole derivatives against HIV-1 gp41. These models can help to identify key structural descriptors that are positively or negatively correlated with activity, providing a roadmap for the design of more potent analogs.
Molecular docking simulations can further elucidate the probable binding modes of this compound and its derivatives within the active site of a specific biological target. By visualizing the interactions between the ligand and the protein, researchers can make rational design choices to improve binding affinity and selectivity. For example, docking studies could reveal whether the butenyl side chain occupies a hydrophobic pocket and whether the benzyl group is involved in crucial pi-stacking interactions.
Table 3: Potential Computational Approaches for SAR Analysis of this compound
| Computational Method | Application | Expected Outcome |
| QSAR (Quantitative Structure-Activity Relationship) | To build a mathematical model correlating structural features with activity. | Identification of key molecular descriptors (e.g., logP, molar refractivity, electronic parameters) that influence biological activity. |
| CoMFA (Comparative Molecular Field Analysis) | To generate a 3D-QSAR model based on steric and electrostatic fields. | A 3D map indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. |
| Molecular Docking | To predict the binding orientation and affinity of the compound within a target's active site. | A visual representation of the binding mode, highlighting key interactions and guiding the design of analogs with improved binding. |
| Molecular Dynamics (MD) Simulations | To simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of the predicted binding mode and the flexibility of the ligand and protein. |
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
A primary focus of future research would be the development of efficient and environmentally benign methods for the synthesis of 2-Benzyl-5-(3-butenyl)-1H-pyrrole. Traditional methods for pyrrole (B145914) synthesis, such as the Paal-Knorr and Hantzsch reactions, often require harsh conditions. lucp.netrgmcet.edu.in Modern synthetic chemistry, however, is moving towards more sustainable practices.
Future investigations could explore:
Catalytic Methods: The use of transition-metal catalysts, such as those based on rhodium or zinc, could enable the synthesis from simple precursors under mild conditions. organic-chemistry.orgorganic-chemistry.org For instance, a catalyzed cycloaddition reaction could be a potential route.
Green Chemistry Approaches: Research into solvent-free reactions or the use of water as a solvent, catalyzed by environmentally friendly catalysts like iron(III) chloride or even enzymes, could offer more sustainable synthetic pathways. nih.govorganic-chemistry.org The use of biocatalysis, in particular, is a rapidly growing field in the synthesis of heterocyclic compounds. nih.gov
One-Pot Syntheses: The development of one-pot, multi-component reactions would be highly desirable to improve efficiency and reduce waste. organic-chemistry.orgalliedacademies.org Such a strategy could involve the simultaneous reaction of a benzyl-containing precursor, a butenyl-containing precursor, and an amine source.
| Synthetic Approach | Potential Catalyst | Key Advantages |
| Paal-Knorr Synthesis | L-proline, Acetic Acid | Well-established, versatile |
| Catalytic Cycloaddition | Rhodium or Zinc complexes | Mild reaction conditions, high efficiency |
| Green Synthesis | Iron(III) chloride, α-amylase | Environmentally friendly, sustainable |
| One-Pot, Multi-component | Various | High atom economy, reduced waste |
Comprehensive Mechanistic Studies of Chemical Transformations
A deeper understanding of the reactivity of this compound will be crucial for its application. The presence of the benzyl (B1604629) and butenyl groups, in addition to the pyrrole ring, offers multiple sites for chemical modification.
Future mechanistic studies could focus on:
Electrophilic Substitution: Investigating the regioselectivity of electrophilic substitution reactions on the pyrrole ring. The electronic effects of the benzyl and butenyl substituents will likely influence the position of substitution.
Reactions of the Butenyl Group: Exploring the reactivity of the double bond in the butenyl side chain, such as through hydrogenation, oxidation, or polymerization reactions.
Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to predict the reactivity of the molecule, including its electronic structure, bond energies, and potential reaction pathways. acs.orgnih.govresearchgate.net Computational studies can provide valuable insights into the stability and reactivity of different isomers and conformers. acs.orgnih.gov
Targeted Synthesis of Analogues for Enhanced Bioactivity or Material Performance
The synthesis of analogues of this compound will be a key step in exploring its potential applications. Pyrrole derivatives are known to possess a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. acs.orgnih.govnih.govnih.govmdpi.com
Future research could involve the synthesis of analogues with modifications to:
The Benzyl Group: Introducing substituents on the phenyl ring of the benzyl group to modulate electronic properties and steric hindrance.
The Butenyl Group: Varying the length and position of the double bond in the alkenyl chain.
The Pyrrole Ring: Introducing additional substituents on the pyrrole ring to fine-tune its properties.
| Analogue Type | Modification | Potential Application |
| Substituted Benzyl | -NO2, -OCH3, -Cl on phenyl ring | Modulated bioactivity |
| Modified Alkenyl Chain | Shorter or longer chain, different double bond position | Altered material properties |
| Substituted Pyrrole Ring | -CN, -COOR at other positions | Enhanced biological targeting |
Advanced Characterization Techniques for Deeper Structural Understanding
A thorough structural characterization is fundamental for understanding the properties and reactivity of this compound and its derivatives.
Future characterization efforts should employ a range of advanced spectroscopic and analytical techniques, including:
Multidimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be essential for unambiguously assigning the proton and carbon signals and for determining the connectivity of the molecule. ipb.ptresearchgate.netslideshare.net
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction will provide definitive information about the three-dimensional structure of the molecule in the solid state.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition of the synthesized compounds.
Integration with High-Throughput Screening and Computational Design for Discovery
To accelerate the discovery of potential applications, future research should integrate high-throughput screening (HTS) and computational design. HTS allows for the rapid testing of a large number of compounds for a specific biological activity or material property. sygnaturediscovery.comnih.gov
This could involve:
Virtual Screening: Using computational models to predict the interaction of this compound and its virtual library of analogues with biological targets or material interfaces.
Combinatorial Chemistry: Synthesizing a library of related compounds for HTS to identify lead compounds with desired properties. researchgate.net
QSAR Studies: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of the synthesized analogues with their observed activities, which can guide the design of more potent or effective compounds.
Exploration of Novel and Undiscovered Applications for Pyrrole Derivatives
The unique combination of a benzyl group, a butenyl group, and a pyrrole core in this compound opens up possibilities for novel applications beyond the traditional uses of pyrroles.
Potential areas for exploration include:
Materials Science: The butenyl group could serve as a site for polymerization, leading to the development of novel pyrrole-containing polymers with interesting electronic or optical properties. acs.org Functionalized polypyrroles have potential applications in chemical and biological sensors. nih.gov
Medicinal Chemistry: The compound could be investigated as a scaffold for the development of new therapeutic agents. Pyrrole-containing compounds have shown promise as inhibitors of various enzymes and as anticancer agents. nih.govmdpi.com
Agrochemicals: Pyrrole derivatives have also found applications as pesticides and herbicides, and the bioactivity of this novel compound in an agricultural context could be explored.
Q & A
Basic: How can researchers optimize the catalytic synthesis of 2-Benzyl-5-(3-butenyl)-1H-pyrrole to achieve high yields?
Methodological Answer:
High yields (e.g., 83%) are achievable using alcohol-based catalytic systems. Key parameters include:
- Catalyst Loading : Use 0.01 M Cat. II in THF (1.0 mL per 20 mmol substrate) .
- Solvent and Temperature : THF at 90°C for 24 hours promotes efficient coupling .
- Base Selection : KOtBu (1.1–1.2 equivalents) enhances deprotonation and reaction kinetics .
- Purification : Column chromatography with pentane:Et₂O (8:1:4:1) effectively isolates the product .
Data Reference : Yields for analogous compounds (e.g., 2-benzyl-5-(4-methoxyphenyl)-1H-pyrrole) reach 84% under similar conditions .
Basic: What spectroscopic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign substituent positions via chemical shifts (e.g., benzyl protons at δ 3.86–4.01 ppm, butenyl protons at δ 5.73–5.87 ppm) .
- Mass Spectrometry (EI-MS) : Confirm molecular weight with parent ion peaks (e.g., m/z 278 for C₁₉H₂₂N₂) .
- Elemental Analysis : Validate purity by matching calculated vs. observed C/H/N ratios (e.g., C 81.97% calcd vs. 81.83% found) .
Advanced: How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?
Methodological Answer:
SHELXL refines high-resolution crystallographic
- Data Collection : Use synchrotron radiation or high-flux lab sources to obtain intensity data.
- Structure Solution : SHELXD or SHELXS phases the structure via direct methods .
- Refinement : SHELXL optimizes anisotropic displacement parameters and H-atom positioning, critical for resolving steric effects from the benzyl/butenyl groups .
Note : SHELX is robust for small-molecule refinement, even with twinned data .
Advanced: What strategies enable regioselective functionalization of the pyrrole core for tailored electronic properties?
Methodological Answer:
- Electrophilic Substitution : Leverage the pyrrole’s π-electron density to introduce substituents at C2/C5 positions using directed metalation .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl halides modify the benzyl group (e.g., 4-methoxy-phenyl derivatives ).
- Redox-Active Modifications : Introduce electron-withdrawing groups (e.g., chloro, nitro) to alter HOMO-LUMO gaps .
Advanced: How do the electronic properties of this compound influence its utility in conductive polymers?
Methodological Answer:
The compound’s conjugated system enables:
- Redox Activity : Multi-stage electron transfer observed via cyclic voltammetry, ideal for charge transport .
- Electrochromism : Planar structure and π-π stacking support color-switching under voltage, useful in optoelectronics .
Data Reference : Analogous pyrrole-thiophene hybrids exhibit conductivity >10⁻² S/cm .
Basic: What purification challenges arise with this compound, and how are they addressed?
Methodological Answer:
- Challenge : Co-elution of byproducts (e.g., unreacted alcohols or oligomers).
- Solution : Optimize chromatography gradients (e.g., pentane:Et₂O 20:1:5) to separate polar/nonpolar species .
- Validation : Monitor fractions via TLC and confirm purity with NMR integration (e.g., absence of extraneous peaks at δ 1.20 ppm for ethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
